molecular formula C23H18N8O B11109251 3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one

3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one

Cat. No.: B11109251
M. Wt: 422.4 g/mol
InChI Key: DLCFIYYEVKYQIZ-UHFFFAOYSA-N
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Description

3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a hydrazono group linked to an indolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one typically involves multiple steps. One common method starts with the preparation of 4,6-bis(phenylamino)-1,3,5-triazine, which is synthesized by reacting cyanuric chloride with aniline under controlled conditions. The resulting intermediate is then reacted with hydrazine hydrate to form the hydrazono derivative. Finally, the hydrazono compound is coupled with 1,3-dihydro-indol-2-one under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one involves the inhibition of specific molecular targets. In the context of cancer treatment, the compound inhibits the epidermal growth factor receptor (EGFR) kinase, thereby blocking the PI3K/AKT/mTOR signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one is unique due to its combined structural features of triazine and indolone, which confer specific biological activities and material properties. Its ability to inhibit EGFR kinase makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C23H18N8O

Molecular Weight

422.4 g/mol

IUPAC Name

3-[(4,6-dianilino-1,3,5-triazin-2-yl)diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C23H18N8O/c32-20-19(17-13-7-8-14-18(17)26-20)30-31-23-28-21(24-15-9-3-1-4-10-15)27-22(29-23)25-16-11-5-2-6-12-16/h1-14,26,32H,(H2,24,25,27,28,29)

InChI Key

DLCFIYYEVKYQIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N=NC3=C(NC4=CC=CC=C43)O)NC5=CC=CC=C5

Origin of Product

United States

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